![molecular formula C9H13N3O4S B12618337 N-Hydroxy-3-{[(pyridin-3-yl)methyl]sulfamoyl}propanamide CAS No. 919996-80-8](/img/structure/B12618337.png)
N-Hydroxy-3-{[(pyridin-3-yl)methyl]sulfamoyl}propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Hydroxy-3-{[(pyridin-3-yl)methyl]sulfamoyl}propanamide is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound contains a hydroxyl group, a pyridine ring, and a sulfamoyl group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often require a solvent such as toluene and a catalyst like iodine or tert-butyl hydroperoxide (TBHP) to promote the reaction . The reaction is carried out under mild conditions, making it a convenient method for synthesizing this compound.
Industrial Production Methods
Industrial production of N-Hydroxy-3-{[(pyridin-3-yl)methyl]sulfamoyl}propanamide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-Hydroxy-3-{[(pyridin-3-yl)methyl]sulfamoyl}propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The sulfamoyl group can be reduced to form an amine.
Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products Formed
Oxidation: Formation of N-oxo-3-{[(pyridin-3-yl)methyl]sulfamoyl}propanamide.
Reduction: Formation of N-amino-3-{[(pyridin-3-yl)methyl]sulfamoyl}propanamide.
Substitution: Various substituted derivatives of the pyridine ring.
科学的研究の応用
N-Hydroxy-3-{[(pyridin-3-yl)methyl]sulfamoyl}propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of N-Hydroxy-3-{[(pyridin-3-yl)methyl]sulfamoyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the sulfamoyl group can interact with amino acid residues, leading to inhibition or modulation of enzyme activity. The pyridine ring can also participate in π-π interactions with aromatic residues, enhancing binding affinity.
類似化合物との比較
Similar Compounds
- N-Hydroxy-3-{[(pyridin-2-yl)methyl]sulfamoyl}propanamide
- N-Hydroxy-3-{[(pyridin-4-yl)methyl]sulfamoyl}propanamide
- N-Hydroxy-3-{[(pyridin-3-yl)ethyl]sulfamoyl}propanamide
Uniqueness
N-Hydroxy-3-{[(pyridin-3-yl)methyl]sulfamoyl}propanamide is unique due to the specific positioning of the pyridine ring and the sulfamoyl group, which can influence its reactivity and binding properties. This compound’s structure allows for diverse chemical modifications, making it a valuable molecule for various applications.
特性
CAS番号 |
919996-80-8 |
|---|---|
分子式 |
C9H13N3O4S |
分子量 |
259.28 g/mol |
IUPAC名 |
N-hydroxy-3-(pyridin-3-ylmethylsulfamoyl)propanamide |
InChI |
InChI=1S/C9H13N3O4S/c13-9(12-14)3-5-17(15,16)11-7-8-2-1-4-10-6-8/h1-2,4,6,11,14H,3,5,7H2,(H,12,13) |
InChIキー |
QHORBKOSLOSQQR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)CNS(=O)(=O)CCC(=O)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


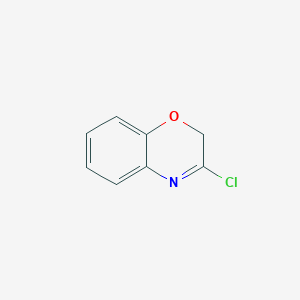
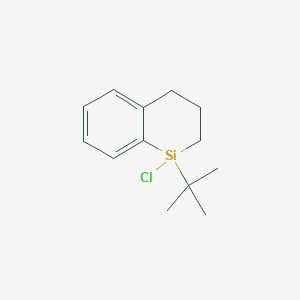

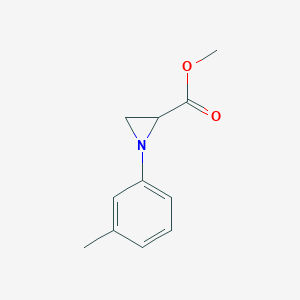
![3-[Dimethyl(phenyl)silyl]non-4-YN-3-OL](/img/structure/B12618282.png)

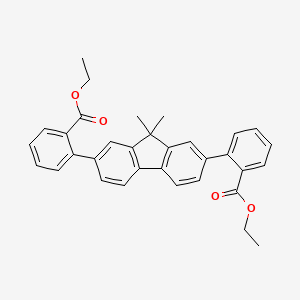

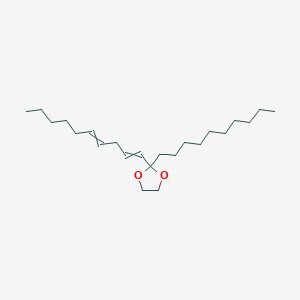
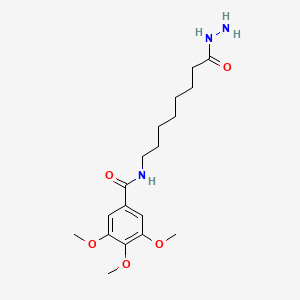
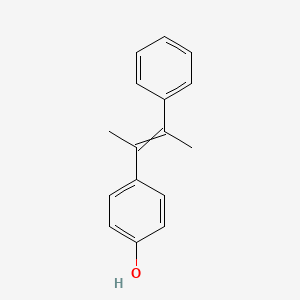
![(1S,11S,12R,16S)-11-benzoyl-14-naphthalen-1-yl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12618323.png)
![1-[(1R,4R)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-1-methyl-3-[3-(morpholin-4-yl)propyl]thiourea](/img/structure/B12618340.png)
![{Decane-1,10-diylbis[oxy(2-chloro-4,1-phenylene)]}dimethanamine](/img/structure/B12618344.png)
